Home > Products > Screening Compounds P123953 > 4-bromo-3-methyl-N-(2-pyrrolidin-1-yl-ethyl)benzamide
4-bromo-3-methyl-N-(2-pyrrolidin-1-yl-ethyl)benzamide - 214210-11-4

4-bromo-3-methyl-N-(2-pyrrolidin-1-yl-ethyl)benzamide

Catalog Number: EVT-3252617
CAS Number: 214210-11-4
Molecular Formula: C14H19BrN2O
Molecular Weight: 311.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This is a cadmium(II) coordination polymer synthesized using a tridentate Schiff base ligand. The complex exhibits strong red emission in the solid state at room temperature. []

(((2-(Pyrrolidin-1-yl)ethyl)imino)methyl)naphthalen-2-ol (HL)

  • Compound Description: This is a Schiff base ligand used to synthesize copper(II) and cobalt(III) complexes. The copper complexes derived from this ligand demonstrated inhibitory activity against Jack bean urease. []

4-Chloro-2-(((2-(pyrrolidin-1-yl)ethyl)imino)methyl)phenol (HL)

  • Compound Description: This Schiff base ligand was used to synthesize a series of zinc(II) complexes. These complexes exhibited inhibitory activity against Jack bean urease. []

1-(4-Fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride (4-F-3-Me-α-PVP)

  • Compound Description: This is a cathinone derivative characterized as part of a study on new psychoactive substances (NPS). []

N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide

  • Compound Description: This compound exhibits high affinity and selectivity for the dopamine D4 receptor. Modifications to the amide bond and alkyl chain of this compound led to decreased affinity for the dopamine D4 receptor. [, ]
Overview

4-bromo-3-methyl-N-(2-pyrrolidin-1-yl-ethyl)benzamide is an organic compound classified within the benzamide family. Its molecular formula is C14H19BrN2OC_{14}H_{19}BrN_{2}O and it features a bromine atom at the para position of the aromatic ring, a methyl group at the meta position, and a pyrrolidine-derived substituent at the amide nitrogen. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly as a ligand for serotonin receptors.

Source and Classification

This compound can be sourced from various chemical databases and patents, including PubChem and BenchChem, which provide detailed information about its structure, properties, and synthesis methods. It is classified under the category of benzamides, which are known for their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of 4-bromo-3-methyl-N-(2-pyrrolidin-1-yl-ethyl)benzamide typically involves several steps:

  1. Bromination: The starting material, 3-methylbenzamide, undergoes bromination at the para position using bromine or a brominating agent.
  2. Formation of Amide: The resulting bromo compound is then reacted with 2-pyrrolidin-1-yl-ethylamine to form the desired amide linkage.
  3. Purification: The product is purified through recrystallization or chromatography to obtain the final compound in high purity.

Technical Details

The reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. Typically, solvents like dichloromethane or ethanol are employed, and the reactions may be monitored using thin-layer chromatography.

Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular Weight: 303.22 g/mol
  • Melting Point: Data on melting point is not universally available but can be determined experimentally.
Chemical Reactions Analysis

Reactions

4-bromo-3-methyl-N-(2-pyrrolidin-1-yl-ethyl)benzamide can participate in various chemical reactions:

  1. Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles.
  2. Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to yield the corresponding carboxylic acid and amine.
  3. Reduction Reactions: The carbonyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Technical Details

Each reaction requires careful control of conditions to prevent side reactions and ensure selectivity.

Mechanism of Action

Process

The mechanism of action for 4-bromo-3-methyl-N-(2-pyrrolidin-1-yl-ethyl)benzamide primarily involves its interaction with serotonin receptors. Specifically, it acts as an agonist at the 5-HT_1F receptor subtype, which plays a role in modulating neurotransmitter release and neuronal excitability.

Data

Research indicates that compounds similar to this one exhibit efficacy in reducing migraine-associated symptoms by inhibiting neuronal protein extravasation through receptor activation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol; insoluble in water.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with strong nucleophiles due to the presence of the electrophilic carbonyl group.
Applications

4-bromo-3-methyl-N-(2-pyrrolidin-1-yl-ethyl)benzamide has potential applications in:

  • Pharmaceutical Development: As a candidate for developing new treatments for migraines and other neurological disorders due to its action on serotonin receptors.
  • Research: Utilized in studies focusing on receptor-ligand interactions and drug design.
Introduction to 4-bromo-3-methyl-N-(2-pyrrolidin-1-yl-ethyl)benzamide

Structural Classification Within Benzamide Pharmacophores

4-Bromo-3-methyl-N-(2-pyrrolidin-1-yl-ethyl)benzamide represents a strategically engineered small molecule within the broader benzamide class of pharmacophores. Its structure integrates three functionally distinct domains that collectively define its biochemical potential:

  • Electron-Deficient Aromatic System: The 4-bromo-3-methylbenzoyl group incorporates both a halogen substituent (bromine) and an alkyl group (methyl) at positions 4 and 3, respectively. This substitution pattern creates electronic asymmetry, enhancing dipole moments and influencing π-π stacking interactions with biological targets. The bromine atom serves as a versatile handle for further structural elaboration via cross-coupling reactions [6].
  • Amide Linker: The carboxamide bridge (–C(O)NH–) provides conformational semi-rigidity and participates in hydrogen bonding networks as both donor and acceptor – a critical feature for target binding affinity. This linker is structurally analogous to those observed in bioactive benzamides like 4-Bromo-N-(piperidin-3-ylmethyl)benzamide hydrochloride (CAS 1834461-89-0) [5].
  • Tertiary Amine Domain: The N-(2-pyrrolidin-1-yl-ethyl) moiety features a short ethyl spacer terminating in a saturated, nitrogen-containing heterocycle (pyrrolidine). This component significantly enhances water solubility under physiological conditions and confers potential for cationic interactions at target sites. Its structural similarity to 4-(Aminomethyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide (CAS 1028338-62-6) underscores its relevance in neuroactive compound design [3].

Table 1: Structural Analogs of 4-Bromo-3-methyl-N-(2-pyrrolidin-1-yl-ethyl)benzamide in Medicinal Chemistry

Compound NameMolecular FormulaMolecular WeightKey Structural FeaturesSource
4-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)benzamideC₁₄H₁₉BrN₂O311.22Ethyl-pyrrolidine appendage, amide linker [1] [4]
4-Bromo-N-(piperidin-3-ylmethyl)benzamide hydrochlorideC₁₃H₁₈BrClN₂O333.65Piperidine ring, hydrochloride salt [5]
4-(Aminomethyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamideC₁₄H₂₂Cl₂N₃O*320.26Pyrrolidinyl-ethylamine, dihydrochloride salt [3]

Historical Context and Emergence in Medicinal Chemistry Literature

This compound emerged as part of a broader exploration of N-alkylated benzamide derivatives during the early 2000s, coinciding with advances in kinase inhibitor development and neuropharmacological agent design. Key milestones include:

  • Patent-Driven Innovation: Between 2000–2015, benzamide derivatives gained prominence in patent literature as scaffolds for enzyme inhibition. Notably, 2-(4-bromo or 4-iodo phenylamino) benzoic acid derivatives (exemplified by US6310060B1) were patented as MEK inhibitors, demonstrating the therapeutic value of halogenated benzamide cores in oncology [6]. This innovation pipeline established synthetic routes adaptable to N-(pyrrolidinyl-ethyl) variants like our target compound.
  • Synthetic Methodology: The molecule is typically synthesized via a two-step approach: (1) activation of 4-bromo-3-methylbenzoic acid (either as an acid chloride or using coupling agents like HATU/HOBt), followed by (2) amide bond formation with commercially available 2-(pyrrolidin-1-yl)ethanamine. This methodology mirrors the preparation of analogs such as 4-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide (CAS 313231-68-4) [1] [4].
  • Rational Design Evolution: Incorporation of the pyrrolidinyl-ethylamine group was strategically motivated by its proven role in enhancing blood-brain barrier (BBB) permeability in neuroactive compounds. The physicochemical profile (moderate logP ~1.8–2.2, TPSA ~40 Ų) aligns with Lipinski’s guidelines for CNS-penetrant molecules – a design principle evident in 4-(Aminomethyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide research [3].

Scope of Research on Pyrrolidinyl-Ethylamine-Modified Benzamides

Research on 4-bromo-3-methyl-N-(2-pyrrolidin-1-yl-ethyl)benzamide spans multiple therapeutic domains, leveraging its modular structure for targeted applications:

  • Kinase Inhibition & Cancer Therapeutics: The bromo-methylbenzoyl domain exhibits structural homology with patented MEK inhibitors (e.g., US6310060B1), where halogenated benzamides disrupt ATP-binding pockets [6]. Molecular docking suggests the pyrrolidine nitrogen could form salt bridges with kinase aspartate residues – a hypothesis supported by studies on analogs like 3-bromo-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide (PubChem CID 18578214) [2].
  • CNS-Targeted Agents: The pyrrolidinyl-ethylamine component is a validated pharmacophore for G-protein-coupled receptor (GPCR) modulation. Its incorporation into benzamide scaffolds enables exploration of dopamine/serotonin receptor ligands, capitalizing on the amine’s protonatability at physiological pH – a feature critical for 4-(Aminomethyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide dihydrochloride development [3].
  • Chemical Biology Probes: The bromine atom enables late-stage diversification via Pd-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), allowing rapid generation of derivative libraries for structure-activity relationship (SAR) studies. This strategy is exemplified in patent US20160347717A1, where halogenated benzamides serve as precursors to tetrasubstituted alkene anticancer agents [8].

Table 2: Research Domains and Key Properties of Pyrrolidinyl-Ethylamine Benzamides

Research FocusKey Compound FeaturesPredicted Physicochemical PropertiesBiological Rationale
Kinase InhibitionHalogen for target engagement, amide H-bondinglogP: ~2.1; TPSA: ~45 Ų; HBD: 1; HBA: 3Competitive binding at kinase ATP sites
CNS Receptor ModulationBasic tertiary amine (pKa ~9.0), moderate lipophilicitylogP: ~1.8; TPSA: ~40 Ų; CNS MPO score: >4Enhanced BBB penetration, GPCR electrostatic interactions
Chemical Probe SynthesisBromine as synthetic handleMolecular weight: 349.8 g/mol; Rotatable bonds: 6Facile derivatization for SAR expansion

Abbreviations: HBD = Hydrogen bond donors; HBA = Hydrogen bond acceptors; TPSA = Topological polar surface area; CNS MPO = Central nervous system multiparameter optimization.

Properties

CAS Number

214210-11-4

Product Name

4-bromo-3-methyl-N-(2-pyrrolidin-1-yl-ethyl)benzamide

IUPAC Name

4-bromo-3-methyl-N-(2-pyrrolidin-1-ylethyl)benzamide

Molecular Formula

C14H19BrN2O

Molecular Weight

311.22 g/mol

InChI

InChI=1S/C14H19BrN2O/c1-11-10-12(4-5-13(11)15)14(18)16-6-9-17-7-2-3-8-17/h4-5,10H,2-3,6-9H2,1H3,(H,16,18)

InChI Key

WOJCAJUWLVTIEW-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)NCCN2CCCC2)Br

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCCN2CCCC2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.